molecular formula C16H18N2O2 B8521609 ethyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

ethyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8521609
M. Wt: 270.33 g/mol
InChI Key: XPNZHYBMQLVHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is unique due to its specific structure, which combines the indole and pyridine rings, offering distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

ethyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)18-9-7-12(8-10-18)14-11-17-15-6-4-3-5-13(14)15/h3-7,11,17H,2,8-10H2,1H3

InChI Key

XPNZHYBMQLVHDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole prepared in Example 1 (part A) were dissolved in 25 mL of dichloromethane and 3.22 g of triethylamine were added to the solution. Keeping the temperature between 20 and 25° C., 3.14 g of ethyl chloroformate were added dropwise. The mixture was stirred for 2 hours and 20 mL of water were added. The organic layer was separated and the solvent was was removed under reduced pressure affording 5.22 g of a colourless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
3.14 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

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